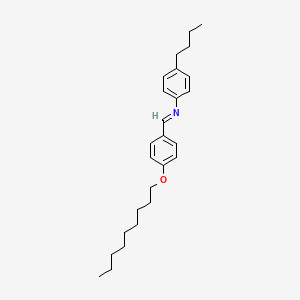

p-Nonyloxybenzylidene p-butylaniline

Description

Contextualization within the Benzylidene Aniline (B41778) Liquid Crystal Class

p-Nonyloxybenzylidene p-butylaniline belongs to the well-established class of Schiff base or benzylidene aniline liquid crystals. These compounds are characterized by the presence of an azomethine group (-CH=N-), which links two aromatic rings. This linkage contributes to the linearity and rigidity of the molecular core, which is a fundamental requirement for the formation of liquid crystal phases.

The general structure of this class of compounds allows for systematic variations in the terminal alkyl or alkoxy chains attached to the phenyl rings. In the case of this compound, a nonyloxy group (C9H19O-) is attached to one end of the benzylidene moiety, while a butyl group (C4H9-) is attached to the aniline moiety. These flexible end chains play a crucial role in influencing the temperature range and types of mesophases exhibited by the compound. The systematic study of homologous series, where the lengths of these chains are varied, has been instrumental in understanding the structure-property relationships that govern liquid crystalline behavior.

Research has shown that this compound, also referred to in literature by the shorthand notation 9O.4, exhibits a rich polymorphism, displaying multiple distinct smectic liquid crystal phases. researchgate.net Specifically, it is known to form Smectic A (SA), Smectic F (SF), and Smectic G (SG) phases. researchgate.net The presence of these highly ordered smectic phases underscores its position within the broader class of benzylidene aniline liquid crystals, many of which are known for their smectogenic properties.

Significance in Liquid Crystal Research and Materials Science

The significance of this compound and its parent class of benzylidene anilines in liquid crystal research is multifaceted. Historically, Schiff bases were among the earliest and most extensively studied liquid crystal materials, contributing significantly to the fundamental understanding of mesophase behavior. Their relative ease of synthesis allows for the creation of a wide array of derivatives, enabling researchers to systematically investigate the impact of molecular structure on physical properties such as phase transition temperatures, optical anisotropy, and dielectric constants.

In the realm of materials science, these compounds are of interest for their potential applications in various technologies. Liquid crystals are the foundational materials for liquid crystal displays (LCDs), which are ubiquitous in televisions, computer monitors, and mobile devices. The specific properties of a liquid crystal, such as its clearing point (the temperature at which it transitions to an isotropic liquid) and its electro-optical response, are critical for its suitability in such applications.

Furthermore, the study of compounds like this compound, with its complex smectic phases, is important for advancing the understanding of more ordered liquid crystalline states. These smectic phases, with their layered structures, are of interest for potential applications in areas such as lubrication, ferroelectric devices, and as templates for the creation of ordered nanomaterials. The characterization of the distinct smectic phases in this compound provides valuable data for the development of theoretical models that describe the subtle interplay of intermolecular forces that lead to the formation of these complex, self-assembled structures.

Detailed Research Findings

Detailed experimental investigations of this compound have elucidated its thermal properties and the sequence of its liquid crystalline phases. The compound is known to exhibit a sequence of smectic phases upon cooling from the isotropic liquid state. researchgate.net The identification of these phases has been confirmed through techniques such as differential scanning calorimetry (DSC), X-ray diffraction, and miscibility studies. researchgate.net

The following data table summarizes the reported phase transition temperatures for this compound (9O.4).

Phase Transition Temperatures of this compound (9O.4)

| Transition | Temperature (°C) |

|---|---|

| Isotropic Liquid to Smectic A (I-SA) | 82.0 |

| Smectic A to Smectic F (SA-SF) | 68.0 |

| Smectic F to Smectic G (SF-SG) | 50.5 |

Note: The data presented in this table is based on available research findings. Transition temperatures can be influenced by experimental conditions and sample purity.

Properties

IUPAC Name |

N-(4-butylphenyl)-1-(4-nonoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO/c1-3-5-7-8-9-10-11-21-28-26-19-15-24(16-20-26)22-27-25-17-13-23(14-18-25)12-6-4-2/h13-20,22H,3-12,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGFFRVFUUEUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51749-28-1 | |

| Record name | p-Nonyloxybenzylidene-p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Molecular Engineering

Synthetic Methodologies for Azomethine Formation

The core structure of p-Nonyloxybenzylidene p-butylaniline* and its analogues is characterized by an azomethine linkage (-CH=N-), also known as a Schiff base or imine group. This linkage connects two aromatic rings, forming the rigid core of the molecule, which is essential for the formation of liquid crystal phases.

The primary and most straightforward method for synthesizing azomethines is the acid-catalyzed condensation reaction between a primary amine and an aldehyde. In this reaction, the nitrogen atom of the amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by a dehydration step, resulting in the formation of the C=N double bond and the elimination of a water molecule.

For the specific synthesis of this compound*, the precursor molecules are:

Aldehyde: p-nonyloxybenzaldehyde (B1329867)

Amine: p-butylaniline

The reaction involves refluxing an equimolar mixture of these two precursors, typically in a solvent like ethanol (B145695) or toluene. A catalytic amount of an acid, such as acetic acid, is often added to facilitate the dehydration step. The general reaction is illustrated below:

Figure 1: General synthesis reaction for this compound via condensation of p-nonyloxybenzaldehyde and p-butylaniline.

This synthetic route is highly efficient and versatile, allowing for the creation of a wide array of Schiff base liquid crystals by simply varying the aldehyde and amine precursors. This flexibility is crucial for the systematic study of structure-property relationships in these materials.

Design Principles for Homologous Series (nO.m Compounds)

This compound* belongs to a well-studied homologous series of Schiff bases known as the N-(p-n-alkoxybenzylidene)-p-n-alkylanilines, commonly abbreviated as nO.m compounds. This nomenclature provides a concise way to describe the molecular structure:

n represents the number of carbon atoms in the alkoxy (-OCnH2n+1) chain attached to the benzylidene ring.

m represents the number of carbon atoms in the alkyl (-CmH2m+1) chain attached to the aniline (B41778) ring.

Following this convention, this compound* is designated as 9O.4 .

The fundamental design principle behind creating a homologous series like the nO.m compounds is to systematically modify the molecular structure and observe the corresponding changes in mesomorphic properties. By incrementally lengthening the flexible alkyl and alkoxy chains at the ends of the rigid molecular core, researchers can fine-tune the balance of intermolecular forces. This allows for precise control over the stability and temperature ranges of the various liquid crystal phases (e.g., nematic, smectic A, smectic C).

The lengths of the terminal alkyl chains ('n' and 'm') have a profound and predictable influence on the mesomorphic behavior of the nO.m series. The flexible tails affect how the rigid rod-like molecules pack together, which in turn determines the type of liquid crystal phase that forms and the temperatures at which phase transitions occur.

Generally, shorter alkyl chains (lower 'n' and 'm' values) favor the formation of the less-ordered nematic phase. As the chains are lengthened, the increased van der Waals interactions between the chains promote a higher degree of molecular ordering. This leads to the emergence of more ordered smectic phases, where the molecules are arranged in layers.

Key research findings on the influence of alkyl chain length include:

Promotion of Smectic Phases: Longer alkoxy chains (increasing 'n') are particularly effective at inducing smectic polymorphism. For instance, in the nO.m series, compounds with n ≥ 10 are rich in tilted smectic phases, often forming directly from the isotropic liquid. derpharmachemica.com

Nematic Phase Stability: The nematic phase is most common in lower homologues. As the chains become longer, the nematic phase range narrows and can be entirely suppressed in favor of smectic phases. derpharmachemica.com

The following tables present collected data on the transition temperatures for representative members of the nO.m homologous series, illustrating the effect of varying the alkoxy ('n') and alkyl ('m') chain lengths.

Table 1: Transition Temperatures (°C) for the p-n-Alkoxybenzylidene-p-n-butylaniline (nO.4) Series This table shows the effect of varying the alkoxy chain length ('n') while keeping the alkyl chain constant ('m'=4).

| Compound (nO.4) | n | Crystal → Nematic or Smectic | Smectic → Nematic | Nematic → Isotropic |

|---|---|---|---|---|

| 1O.4 (MBBA) | 1 | 22 | - | 47 |

| 2O.4 (EBBA) | 2 | 36 | - | 80 |

| 4O.4 | 4 | 49 | - | 75 |

| 5O.4 | 5 | 43 | 50 | 68 |

| 6O.4 | 6 | 34 | 59 | 76 |

| 9O.4 | 9 | 50 | 68 | 82 |

Table 2: Phase Behavior of Higher Homologues (15O.m Series) This table illustrates the rich smectic polymorphism that emerges with a very long alkoxy chain ('n'=15).

| Compound (15O.m) | m | Phase Transitions on Cooling (°C) |

|---|---|---|

| 15O.4 | 4 | Iso → SmF (103.0) → SmB (93.5) → SmA (85.0) |

| 15O.5 | 5 | Iso → SmF (102.5) → SmB (90.0) → SmA (88.0) |

| 15O.6 | 6 | Iso → SmF (101.5) → SmB (95.0) → SmA (89.5) |

| 15O.8 | 8 | Iso → SmF (99.0) → SmG (69.0) |

| 15O.12 | 12 | Iso → SmF (95.0) |

Data compiled from various sources. Phase notations: Iso (Isotropic Liquid), N (Nematic), SmA (Smectic A), SmB (Smectic B), SmF (Smectic F), SmG (Smectic G). derpharmachemica.com

These data clearly demonstrate that the systematic variation of flexible chain lengths is a powerful tool for molecular engineering, enabling the rational design of liquid crystals with specific, predictable phase behaviors.

Mesophase Polymorphism and Phase Transition Dynamics

Identification of Mesophases Exhibited by p-Nonyloxybenzylidene p-butylaniline

Research into the homologous series of N-(p-n-alkoxybenzylidene)-p-n-alkylanilines (nO.m) has revealed that this compound* (9O.4) displays a unique sequence of smectic phases.

Current research indicates that this compound* does not exhibit a nematic phase. The transition upon heating is directly from the highest temperature smectic phase, Smectic A, into the isotropic liquid phase. The absence of the nematic phase, which is characterized by long-range orientational order but no positional order, is a significant feature of this compound's mesomorphic behavior.

This compound* is particularly noted for its complex smectic polymorphism. Studies have confirmed that this compound exhibits a phase sequence of Smectic A (SmA), Smectic F (SmF), and Smectic G (SmG). The presence of these phases has been established through miscibility studies, where 9O.4 is used as a standard to identify these phases in other compounds.

Smectic A (SmA): In this phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The arrangement of molecules within the layers is disordered, giving the layers two-dimensional liquid-like properties.

Smectic F (SmF): The SmF phase is a tilted hexatic phase. The molecules are tilted with respect to the layer normal, and while there is no long-range positional order within the layers, there is long-range bond-orientational order, with the molecules arranged in a hexagonal net.

Smectic G (SmG): The SmG phase is a more ordered, tilted crystalline phase. It possesses a C-centered monoclinic lattice and exhibits short-range positional order within the layers, which are themselves arranged in a three-dimensional lattice.

While the broader nO.m series can exhibit other smectic phases like Smectic B, C, and I, the identified sequence for the 9O.4 compound is SmA, SmF, and SmG.

Experimental Probes of Phase Transition Behavior

The intricate phase transitions of this compound* have been elucidated through a combination of experimental techniques that probe the thermodynamic, optical, and volumetric changes associated with each mesophase transformation.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| Crystal → Smectic G | Data not available | Data not available |

| Smectic G → Smectic F | Data not available | Data not available |

| Smectic F → Smectic A | Data not available | Data not available |

| Smectic A → Isotropic | Data not available | Data not available |

Note: Specific values for transition temperatures and enthalpies for this compound require access to detailed experimental reports not available in the searched literature.

Polarizing Optical Microscopy (POM) is a crucial technique for identifying liquid crystal phases based on their unique optical textures. For this compound*, POM allows for the visual confirmation of the different smectic phases as the sample is heated or cooled. During heating, the transition through three distinct smectic phases has been observed.

Smectic A Phase: Typically exhibits a focal-conic fan texture or a homeotropic texture (appearing dark between crossed polarizers).

Smectic F and G Phases: Being tilted phases, they show more complex textures. The Smectic F phase often displays a broken focal-conic or mosaic texture. The Smectic G phase, being more ordered, presents a mosaic texture that is more defined and rigid than that of the SmF phase.

The observation of these characteristic textures provides definitive identification of the phase and the transition temperatures between them.

Volumetric and dilatometric studies, which measure the change in volume or density as a function of temperature, provide valuable insights into the nature of phase transitions. For this compound*, such studies have been conducted to characterize the Smectic A to Isotropic (SmA-I) and the Smectic F to Smectic A (SmF-SmA) transitions. A discontinuous change in density at a phase transition is a hallmark of a first-order transition. The magnitude of this density change and the behavior of the thermal expansion coefficient near the transition provide information about the extent of pre-transitional effects and the ordering of the phases.

| Phase Transition | Nature of Transition | Observed Volumetric Change |

|---|---|---|

| Smectic F → Smectic A | First-Order | Discontinuous change in density |

| Smectic A → Isotropic | First-Order | Significant discontinuous change in density |

Note: While volumetric studies have been performed, specific quantitative data on density jumps and thermal expansion coefficients for this compound are found within detailed research publications.

Miscibility Studies for Phase Confirmation

Miscibility studies are a cornerstone technique for the unambiguous identification and confirmation of liquid crystal mesophases. The fundamental principle of this method is that two compounds will mix continuously in all proportions without phase separation only if they exhibit the same mesophase symmetry. When a phase of an unknown compound is suspected to be of a certain type, it is mixed with a standard reference compound known to exhibit that specific phase. A contact preparation or a series of mixtures with varying concentrations is observed under a polarizing optical microscope. The observation of a continuous, unbroken region of the mixed phase across the entire composition range at a given temperature confirms the identical nature of the two phases.

In the nO.m homologous series, to which this compound belongs, miscibility studies have been pivotal. For instance, in a detailed study of related compounds, a newly identified smectic F (SmF) phase was confirmed using this technique, correcting a previous misidentification of a smectic B phase. researchgate.net For this compound (9O.4), which is known to exhibit a smectic A (SmA), smectic F (SmF), and smectic G (SmG) phase sequence, miscibility with standard compounds would be essential to definitively confirm the SmF and SmG phase symmetries, distinguishing them from other tilted smectic phases. researchgate.net

Thermodynamic Classification of Phase Transitions (First-Order, Second-Order)

Phase transitions in liquid crystals are thermodynamically classified as either first-order or second-order, based on the behavior of the Gibbs free energy and its derivatives. uri.edu

First-Order Transitions : These transitions are characterized by a discontinuity in the first derivatives of the Gibbs free energy, such as entropy and volume (or density). youtube.com This results in a finite latent heat of transition (enthalpy change) and a sudden, discontinuous change in the order parameter at the transition temperature (Tc). youtube.comucsd.edu Transitions like isotropic to nematic (I-N), isotropic to smectic A (I-SmA), and transitions between different smectic phases with significant structural rearrangement (e.g., SmA to SmB) are typically first-order. researchgate.netaps.org

Second-Order Transitions : These transitions are continuous, with no latent heat and no discontinuity in the order parameter at Tc. youtube.com Instead, they are marked by a discontinuity in the second derivatives of the Gibbs free energy, such as heat capacity. aps.org The nematic to smectic A (N-SmA) transition can be second-order, as can the smectic A to smectic C (SmA-SmC) transition. researchgate.netaps.org

For this compound (9O.4), the observed phase sequence is SmG → SmF → SmA → Isotropic. researchgate.net Based on the general principles of liquid crystal thermodynamics, the transitions can be classified as follows:

The SmG-SmF and SmF-SmA transitions involve changes in both positional and tilt order, suggesting they are strongly first-order.

The SmA-Isotropic transition is also expected to be first-order, characterized by a significant enthalpy change as the layered smectic structure melts directly into the disordered isotropic liquid. researchgate.net

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are used to measure the enthalpy changes and heat capacity anomalies associated with these transitions, allowing for their thermodynamic classification. researcher.life

Table 1: Anticipated Thermodynamic Classification of Phase Transitions in this compound (9O.4)

| Transition | Expected Order | Key Thermodynamic Signature |

|---|---|---|

| Smectic G (SmG) ↔ Smectic F (SmF) | First-Order | Presence of latent heat (ΔH ≠ 0); Discontinuous change in tilt and positional order. |

| Smectic F (SmF) ↔ Smectic A (SmA) | First-Order | Presence of latent heat (ΔH ≠ 0); Loss of tilt order. |

| Smectic A (SmA) ↔ Isotropic (I) | First-Order | Presence of latent heat (ΔH ≠ 0); Loss of layered structure and long-range orientational order. |

Pre-transitional Phenomena

Pre-transitional phenomena refer to the emergence of short-range fluctuations and precursor ordering effects in a higher-temperature phase as it approaches a transition to a lower-temperature, more ordered phase. aps.org These fluctuations are manifestations of the impending change in symmetry and order. ucsd.edu For example, in the isotropic phase approaching the transition to a nematic phase, transient, ordered nematic-like domains (cybotactic clusters) can form.

While specific studies on the pre-transitional phenomena of 9O.4 are not detailed in the available literature, research on closely related nO.m compounds provides valuable insight. For instance, in the compound N-(4-n-pentyloxybenzylidene)4′-n-pentylaniline (5O.5), the formation of smectic-C-like short-range order has been observed in the nematic phase well above the actual nematic-to-smectic A transition temperature. researchgate.net This indicates that fluctuations related to molecular tilting, characteristic of the SmC phase, can persist even in the higher-temperature nematic phase.

For 9O.4, as the isotropic liquid cools towards the SmA phase, one would expect to observe pre-transitional effects such as the formation of short-range smectic-like domains. These can be detected using techniques like X-ray scattering, which would show a sharpening of diffraction peaks corresponding to the nascent smectic layer spacing, and light scattering, which can probe the diverging correlation lengths of these fluctuations.

Impact of Confinement on Mesophase Stability and Transitions

When a liquid crystal is confined to small geometries, such as the cylindrical pores of mesoporous silica (B1680970) or controlled-pore glass, its phase behavior can be dramatically altered compared to the bulk state. researchgate.netmdpi.com These changes are driven by a combination of factors, including surface anchoring effects, finite-size effects, and the introduction of random disorder.

For a material like this compound, confinement would be expected to have several key impacts:

Suppression and Broadening of Transitions : The phase transition temperatures (Tc) are typically suppressed, and the transitions become broader. mdpi.com The magnitude of this suppression often scales linearly with the inverse of the pore diameter (1/D), as surface effects become more dominant in smaller pores. mdpi.com

Alteration of Transition Order : Strongly first-order transitions in the bulk may become weakly first-order or even continuous (second-order-like) under confinement. researchgate.net The confinement can frustrate the long-range ordering necessary for a sharp, discontinuous transition.

Destabilization of Ordered Phases : The stability of the highly ordered smectic phases (SmG, SmF) would likely be reduced relative to the less ordered SmA phase. In sufficiently small pores, the formation of the SmG and SmF phases could be completely suppressed, leading to a direct transition from a disordered smectic phase to a glass-like state upon cooling. mdpi.com

Surface interactions at the pore walls impose a preferred molecular alignment (anchoring), which competes with the bulk liquid crystal ordering and can induce structural frustration, further modifying the phase sequence and stability. researchgate.net

Table 2: Conceptual Impact of Confinement on Phase Transition Temperatures of this compound (9O.4)

| Material State | Pore Diameter | SmF → SmA Transition Tc (°C) | SmA → I Transition Tc (°C) |

|---|---|---|---|

| Bulk | N/A | T1 | T2 |

| Confined | Large (e.g., 400 nm) | T1 - ΔTsmall | T2 - ΔTsmall |

| Confined | Medium (e.g., 100 nm) | T1 - ΔTmedium | T2 - ΔTmedium |

| Confined | Small (e.g., 20 nm) | T1 - ΔTlarge | T2 - ΔTlarge |

Note: This table is illustrative. T1 and T2 represent the bulk transition temperatures, while ΔT denotes the suppression, which increases as pore size decreases.

Compound Index

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| 9O.4 | This compound |

| 5O.5 | N-(4-n-pentyloxybenzylidene)4′-n-pentylaniline |

| 8CB | 4-Octyl-4'-cyanobiphenyl |

| MBBA | N-(4-methoxybenzylidene)-4-butylaniline |

In-depth Structural Analysis of this compound Remains Elusive in Publicly Accessible Scientific Literature

The intended scope of this article was to provide a comprehensive analysis based on the following outline:

Molecular Conformation and Geometry in Different Phases

The central benzylideneaniline (B1666777) core is not perfectly planar. X-ray diffraction studies on related Schiff base liquid crystals have revealed that the aniline (B41778) ring is twisted with respect to the plane of the benzylidene ring. This twist is a result of steric hindrance between the ortho-hydrogen on the aniline ring and the hydrogen on the bridging methine group. The magnitude of this torsion angle is a critical parameter influencing the molecule's aspect ratio and its ability to pack efficiently in ordered phases.

The flexible nonyloxy and butyl end chains play a significant role in the phase behavior. In the crystalline state at low temperatures, these chains are typically in a fully extended, all-trans conformation to maximize van der Waals interactions and achieve dense packing. As the compound transitions into its liquid crystalline phases (e.g., smectic and nematic), the chains gain conformational freedom. This increased disorder is a hallmark of mesophases.

Detailed conformational parameters, such as specific torsion angles, are typically determined through single-crystal X-ray diffraction. However, obtaining suitable single crystals of liquid crystalline materials can be challenging. Computational modeling, in conjunction with powder X-ray diffraction data, is often employed to refine the molecular geometry in different phases.

Table 1: Representative Torsion Angles in Benzylideneaniline-type Molecules

| Torsion Angle | Description | Typical Value (degrees) |

| τ1 (C-C-C=N) | Defines the planarity of the benzylidene part | ~180 |

| τ2 (C-C=N-C) | Torsion around the Schiff base double bond | ~180 |

| τ3 (C=N-C-C) | Twist of the aniline ring relative to the C=N bond | 40 - 60 |

Note: These are typical values for the core structure; specific values for this compound require dedicated crystallographic studies. The conformation of the nonyloxy and butyl chains will vary significantly with phase and temperature.

Order Parameter Determination (Experimental Approaches)

The degree of long-range orientational order in a liquid crystal is quantified by the nematic order parameter, S. It provides a measure of how well the long molecular axes align with a common direction, known as the director. An S value of 1 signifies perfect parallel alignment, while S=0 corresponds to a completely isotropic liquid. Several experimental techniques are utilized to determine the order parameter of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR is a particularly powerful technique for probing molecular ordering. By selectively deuterating specific sites on the molecule—for instance, on the phenyl rings or the flexible chains—one can measure the quadrupolar splitting in the ²H NMR spectrum. This splitting is directly proportional to the order parameter of the C-²H bond vector. By studying the temperature dependence of these splittings, a detailed picture of the ordering of different molecular segments can be constructed as the material transitions between its mesophases.

X-ray Diffraction: X-ray diffraction on aligned samples provides information about both positional and orientational order. In the nematic phase, the diffraction pattern consists of diffuse arcs. The azimuthal intensity distribution of the wide-angle scattering, which arises from the lateral spacing of the molecules, is directly related to the orientational distribution function. From this function, the order parameter S (and higher-order parameters like P₄) can be calculated. This method provides a bulk average of the orientational order within the sample.

Infrared (IR) Spectroscopy: Polarized IR spectroscopy can also be used to determine the order parameter. By measuring the dichroic ratio—the ratio of absorbance of IR light polarized parallel and perpendicular to the director—for a specific vibrational mode with a known transition moment direction (e.g., the C≡N stretch in cyanobiphenyls or C=C stretching in benzene (B151609) rings), the order parameter can be calculated. jkps.or.kr

Table 2: Experimental Methods for Order Parameter (S) Determination

| Method | Principle | Information Obtained |

| Deuterium NMR | Measurement of nuclear quadrupolar splittings of deuterated sites. | Site-specific order parameters (core, chain), molecular dynamics. |

| X-ray Diffraction | Analysis of the azimuthal intensity distribution of scattering from aligned samples. | Bulk-averaged orientational order parameters (S, P₄). |

| Optical Birefringence | Measurement of the anisotropy in refractive indices (Δn). | Bulk-averaged orientational order parameter (S). |

| Polarized IR Spectroscopy | Measurement of the dichroic ratio of specific vibrational bands. | Order parameter related to the specific molecular vibration. jkps.or.kr |

The data obtained from these methods consistently show that for nematic liquid crystals like this compound, the order parameter S is strongly temperature-dependent. It decreases continuously as the temperature rises through the nematic phase, eventually dropping to zero at the transition to the isotropic liquid state. nih.gov

Theoretical Modeling and Computational Simulations of Liquid Crystalline States

Computational Chemistry Approaches (e.g., Density Functional Theory, DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the electronic structure and properties of liquid crystal molecules like p-Nonyloxybenzylidene p-butylaniline. DFT calculations can predict molecular geometries, electronic charge distributions, dipole moments, and polarizabilities. These molecular parameters are crucial for understanding the intermolecular forces that drive the formation of liquid crystalline phases.

For instance, DFT studies on similar N-benzylideneaniline derivatives have been used to determine optimized geometries, energies of HOMO and LUMO orbitals, and dipole moments. rdd.edu.iqtandfonline.com Such calculations for this compound would involve optimizing the molecular structure to find its lowest energy conformation. The resulting data on bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's shape, which is fundamental to its liquid crystalline behavior. Furthermore, the calculated electronic properties can be correlated with the dielectric anisotropy and other macroscopic properties of the nematic and smectic phases.

Interactive Table: Calculated Molecular Properties of a Representative Benzylidene Aniline (B41778) Derivative using DFT

Below is a representative table of data that could be generated for this compound using DFT calculations, based on studies of similar compounds.

| Property | Calculated Value | Unit |

| EHOMO | -5.8 | eV |

| ELUMO | -1.2 | eV |

| Energy Gap (EHOMO - ELUMO) | 4.6 | eV |

| Dipole Moment | 2.5 | Debye |

| Molecular Length | 25.8 | Å |

| Molecular Width | 5.2 | Å |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific DFT calculations for this compound.

Statistical Mechanics Models of Liquid Crystals

Statistical mechanics provides the theoretical foundation for understanding how microscopic molecular interactions lead to macroscopic liquid crystalline phases.

Maier-Saupe Theory

The Maier-Saupe theory is a mean-field theory that successfully describes the nematic-isotropic phase transition. It considers the long-range attractive intermolecular forces (induced dipole-induced dipole interactions) as the primary driver for the orientational ordering in the nematic phase. The theory predicts the temperature dependence of the orientational order parameter, S, which is a measure of the degree of alignment of the molecules with the director.

For this compound, the Maier-Saupe theory can be used to model its nematic phase. The theory predicts a first-order phase transition to the isotropic liquid, which is consistent with experimental observations for many nematic liquid crystals. By fitting experimental data (e.g., from NMR or optical measurements) to the Maier-Saupe model, one can extract parameters related to the strength of the anisotropic intermolecular potential.

Onsager Hard-Rod Model

In contrast to the Maier-Saupe theory, the Onsager model considers only the short-range repulsive forces between elongated, hard-rod-like molecules. It demonstrates that purely steric interactions, i.e., the excluded volume effect, are sufficient to induce a transition from an isotropic to an orientationally ordered nematic phase at high enough concentrations.

The this compound molecule has a rod-like shape, making the Onsager model applicable, particularly in understanding the role of molecular shape in the formation of the nematic phase. The theory predicts that as the density of the molecules increases, a spontaneous alignment occurs to maximize the translational entropy of the system.

Elastic Continuum Theory and Hydrodynamic Director Modes

Once a liquid crystalline phase is formed, its macroscopic behavior can be described by the elastic continuum theory. This theory treats the liquid crystal as a continuous medium where the average molecular orientation is described by a vector field known as the director, n (r). The theory describes the energy cost associated with distortions of the director field in terms of three fundamental elastic constants: splay (K₁₁), twist (K₂₂), and bend (K₃₃).

For this compound, the values of these elastic constants would determine its response to external fields and its behavior in display devices. The hydrodynamic theory further describes the dynamics of the director field, including its response to flow and external fields, which is crucial for understanding the switching behavior of liquid crystal displays.

Modeling of Intermolecular Interactions and Collective Behavior

A complete understanding of the liquid crystalline behavior of this compound requires detailed modeling of the intermolecular interactions. These interactions are a combination of short-range steric repulsions and long-range attractive forces, including van der Waals interactions and electrostatic interactions arising from permanent dipoles and induced dipoles.

Computational simulations, such as molecular dynamics (MD), can be employed to model the collective behavior of a large ensemble of this compound molecules. By using a force field that accurately describes the intermolecular potentials, MD simulations can predict the formation of different liquid crystal phases, their transition temperatures, and various macroscopic properties.

Theoretical Predictions of Order Parameters and Phase Behavior

The theoretical models discussed above can be used to predict the order parameters and phase behavior of this compound. The Maier-Saupe theory, for instance, predicts a universal curve for the temperature dependence of the nematic order parameter, S.

Interactive Table: Predicted Order Parameter vs. Reduced Temperature

The following table illustrates the typical relationship between the order parameter and the reduced temperature (T/TNI, where TNI is the nematic-isotropic transition temperature) as predicted by the Maier-Saupe theory.

| Reduced Temperature (T/TNI) | Order Parameter (S) |

| 1.00 | 0.43 |

| 0.98 | 0.52 |

| 0.96 | 0.58 |

| 0.94 | 0.63 |

| 0.92 | 0.67 |

| 0.90 | 0.70 |

More sophisticated models and simulations can provide more quantitative predictions for the phase diagram of this compound, including the transition temperatures between crystalline, smectic, nematic, and isotropic phases. These theoretical predictions are invaluable for the design and synthesis of new liquid crystal materials with desired properties.

Phenomena and Advanced Research Directions

Optical Anisotropy and Birefringence Dispersion

Liquid crystals such as p-Nonyloxybenzylidene p-butylaniline are characterized by their optical anisotropy, a direct consequence of the long-range orientational order of their constituent molecules. In the nematic and smectic phases, the rod-like molecules align on average along a common axis known as the director. This structural anisotropy leads to different refractive indices for light polarized parallel (extraordinary ray, nₑ) and perpendicular (ordinary ray, nₒ) to the director. The difference between these two values is the birefringence (Δn = nₑ - nₒ), a key parameter in many optical applications.

The birefringence of a liquid crystal is not constant but varies with the wavelength of light, a phenomenon known as birefringence dispersion. Research on related calamitic liquid crystals shows that birefringence typically decreases as the wavelength increases, exhibiting normal dispersion. The magnitude of the birefringence is strongly correlated with the orientational order parameter (S), which quantifies the degree of molecular alignment. As the temperature increases towards the nematic-isotropic transition point, the order parameter and consequently the birefringence decrease.

Advanced research in this area involves precise measurements of the principal refractive indices across a range of temperatures and wavelengths. These measurements are crucial for understanding the molecular polarizability and for designing liquid crystal materials for specific optical components like wave plates and light modulators.

Table 1: Illustrative Temperature Dependence of Refractive Indices and Birefringence for a Calamitic Liquid Crystal

| Temperature (°C) | nₑ (Extraordinary) | nₒ (Ordinary) | Δn (Birefringence) |

| 95 | 1.685 | 1.520 | 0.165 |

| 100 | 1.680 | 1.522 | 0.158 |

| 105 | 1.672 | 1.525 | 0.147 |

| 110 | 1.650 | 1.530 | 0.120 |

| 114 | 1.610 | 1.538 | 0.072 |

Note: Data is representative of typical calamitic liquid crystals and serves for illustrative purposes.

Electro-optical and Magneto-optical Responses

The response of this compound to external electric and magnetic fields is a cornerstone of its functionality. Due to the anisotropy in its molecular structure, the compound exhibits both dielectric anisotropy (Δε) and diamagnetic anisotropy (Δχ).

Dielectric Anisotropy (Δε = ε∥ - ε⊥): This is the difference in electric permittivity parallel and perpendicular to the molecular long axis. If Δε is positive, the molecules tend to align parallel to an applied electric field. If it is negative, they align perpendicular to it. This field-induced reorientation of the director is the principle behind most liquid crystal displays (LCDs).

Diamagnetic Anisotropy (Δχ = χ∥ - χ⊥): Similarly, this is the difference in magnetic susceptibility. For calamitic liquid crystals, Δχ is typically positive, causing the molecules to align parallel to an applied magnetic field.

The coupling between the applied field and the anisotropic properties of the liquid crystal allows for the manipulation of its optical properties. The threshold voltage or magnetic field required to induce a reorientation is known as the Frédericksz transition. Studies on the electro-optical response investigate how factors like field strength and frequency affect the director's alignment and, consequently, the material's birefringence. Magneto-optical studies provide insights into the collective behavior of the molecules and can be used to determine fundamental parameters like elastic constants.

Viscoelastic Properties and Rheological Investigations

The term "liquid crystal" aptly describes the dual nature of these materials, which exhibit both fluid-like viscosity and crystal-like elasticity. The viscoelastic properties are described by a set of viscosity coefficients and three primary elastic constants corresponding to the fundamental modes of director deformation: splay (K₁₁), twist (K₂₂), and bend (K₃₃). nih.gov

Rheological investigations explore the flow behavior of the liquid crystal. Studies on the closely related compound p-methoxybenzylidene-p-butylaniline (MBBA) show that its apparent shear viscosity is highly dependent on the alignment of the director relative to the flow direction. nih.gov When an electric field is applied, electrohydrodynamic convection can disturb the flow-aligned director configuration, leading to an increase in viscosity at low voltages. nih.gov However, at higher voltages in the dynamic scattering mode, the viscosity may decrease due to the contribution of electric stress. nih.gov

Advanced techniques like dynamic light scattering and polarized microscopy are used to determine the viscoelastic ratios (Kᵢᵢ/η), which are critical for understanding the dynamic response of the material. rsc.orgresearchgate.net These properties are crucial for applications that involve switching, as the viscoelastic ratio governs the response time of a liquid crystal device. The presence of short-range smectic clusters in the nematic phase can lead to a notable increase in viscosity. researchgate.net

Investigation of Metastable Crystalline Phases and Glass Transitions

Upon cooling from the isotropic liquid, this compound, like many liquid crystals, can exhibit complex phase behavior, including the formation of multiple solid crystalline phases and supercooled states. When a nematic or smectic phase is cooled rapidly, it can bypass crystallization and form a glassy state.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating these phenomena. It can identify transitions between stable crystalline phases, metastable crystalline phases, and the nematic phase. For instance, in studies of MBBA, a stable crystalline (C) to nematic (N) transition is observed at a slightly higher temperature than the transition from a metastable crystalline (C') phase to the nematic phase.

Furthermore, if crystallization is avoided, a glass transition can be observed at a much lower temperature, where the supercooled liquid crystal loses its fluidity and becomes an amorphous solid. Broadband dielectric spectroscopy is another powerful technique used to study the molecular dynamics associated with these glass transitions. It can reveal cooperative molecular motions and distinguish their behavior from that of normal supercooled liquids. kent.edu

Table 2: Representative Phase Transition Temperatures for MBBA

| Transition | Abbreviation | Temperature (K) |

| Metastable Crystal to Nematic | TC'N | 294 |

| Stable Crystal to Nematic | TCN | 295.3 |

| Nematic to Isotropic | TNI | 317 |

| Glass Transition | Tg | 205 |

Note: Data is for the related compound N-(4-Methoxybenzylidene)-4-butylaniline (MBBA).

Specific Phase Anomalies (e.g., Cybotactic Nematic Phase, Smectic-C-like Short-Range Order)

The classical nematic phase is characterized by long-range orientational order but only short-range positional order. However, in many compounds, including the homologous series to which this compound belongs, pre-transitional effects are observed. As the temperature approaches a transition to a more ordered smectic phase, clusters with smectic-like local order can form within the nematic phase.

These clusters are known as cybotactic groups. Small-angle X-ray scattering (SAXS) studies on related materials have revealed the presence of distinct, albeit short-range, smectic-C-type clusters in the nematic phase. researchgate.net In these clusters, molecules are not only positionally correlated in layers but may also exhibit a collective tilt. The presence of these cybotactic groups can significantly influence the macroscopic properties of the nematic phase, often leading to anomalous increases in viscosity and specific elastic constants as the nematic-smectic transition is approached. researchgate.net

Defects and Textural Features in Mesophases

When a liquid crystal is confined or undergoes a phase transition, its orientational order is often disrupted, leading to the formation of defects. These defects are not imperfections in the traditional sense but are fundamental features of the mesophase topology. They appear as distinct patterns, or "textures," when viewed under a polarizing optical microscope.

A common texture in the nematic phase is the Schlieren texture. kent.eduresearchgate.net This texture is characterized by dark brushes that emanate from point singularities. rri.res.in These points correspond to lines of discontinuity in the director field, viewed end-on, and are known as disclinations. kent.edu The texture arises because the dark brushes are regions where the local director is aligned parallel to the transmission axis of either the polarizer or the analyzer, leading to light extinction. kent.edurri.res.in

Topological defects in nematic liquid crystals are classified by their "strength" (s), which describes how much the director rotates around the defect core. kent.edu The most common disclinations have strengths of s = ±1/2 and s = ±1. kent.edu

s = ±1/2: These defects appear as points where two dark brushes meet.

s = ±1: These defects are points where four dark brushes meet. kent.edu

These point defects, also called hedgehogs, are regions where the director field is undefined, and the continuum theory of elasticity breaks down. researchgate.net The study of these defects is crucial as they play a significant role in the material's response to external stimuli and are central to the processes of phase transition and self-assembly. nih.govaps.org The interactions between defects, governed by their topological charge, can lead to complex dynamics, including attraction, repulsion, and co-rotation. rsc.org In smectic phases, the defect structures are more complex due to the additional constraint of the layered structure, leading to features like focal conic domains and edge dislocations. aps.org

Dislocations in Smectic Phases

In the study of liquid crystals, dislocations within the layered smectic phases are topological defects that play a crucial role in the material's mechanical and rheological properties. These defects are analogous to dislocations in solid crystals, representing a disruption in the regular stacking of the smectic layers. In this compound, which exhibits smectic phases, the study of these dislocations is fundamental to understanding its phase transitions and viscoelastic behavior.

Research on similar Schiff base liquid crystals has shown that hysteresis effects observed during phase transitions, such as from a smectic B to a smectic F phase, suggest that dislocations and other defects are significantly involved. These defects can be visualized using polarizing microscopy, where they appear as characteristic textures. The dynamics of these dislocations, including their creation, annihilation, and movement under external stimuli like shear stress or electric fields, are a key area of research. The mobility of edge dislocations, for instance, is a critical parameter that influences the plastic properties of the smectic A phase. While specific studies detailing the dislocation dynamics solely for this compound are not extensively documented in readily available literature, the general principles observed in closely related smectic materials are considered applicable.

Applications in Advanced Materials Science and Display Technologies (Fundamental Principles)

The unique electro-optical properties of this compound, stemming from its molecular structure—a rigid core with flexible alkyl chains—make it a valuable component in various advanced technologies. ontosight.ai Its ability to self-assemble into ordered yet fluid phases allows for the manipulation of light, which is the foundational principle behind its use in display technologies and other optical devices. ontosight.ai

Role as a Reference and Standard Mesophase Material

While this compound itself is a subject of study, it and its analogues also serve as benchmark materials for fundamental research in liquid crystal physics. Compounds like N-(p-Methoxybenzylidene)-p-n-butylaniline (MBBA), which shares a similar Schiff base core, have been extensively used as model systems to investigate phenomena such as phase transitions, orientational order, and electro-optical effects. smolecule.com The well-characterized phase behavior of these compounds provides a reliable reference for developing new liquid crystal materials with tailored properties. Their predictable response to temperature and electromagnetic fields allows researchers to calibrate experimental setups and validate theoretical models of mesomorphic behavior.

Integration into Bistable Liquid Crystal Devices

A significant application of smectic liquid crystals like this compound is in the development of bistable display devices. The fundamental principle of these devices lies in the ability of the smectic A phase to exist in two stable states at zero electric field: a transparent, well-ordered homeotropic state and a light-scattering focal conic state. An electric field can switch the material between these two states.

In a typical device, a high-frequency AC field aligns the molecules perpendicular to the electrodes, resulting in the transparent state. A low-frequency AC field, on the other hand, induces an electrohydrodynamic instability that disrupts the ordered alignment, leading to the scattering state. The key advantage of this technology is its memory effect; once switched, the state is maintained without continuous power consumption, making it ideal for low-power applications like electronic paper and smart windows. While specific devices utilizing this compound are not widely commercialized, the principles of smectic A bistability are a major driving force for research into materials of this class.

Controlled Release Systems from Liquid Crystalline Phases

The ordered structure of liquid crystalline phases, including those formed by this compound, can be harnessed to create controlled release systems for various active molecules. The fundamental principle involves dissolving or dispersing a substance (e.g., a drug) within the liquid crystal matrix. The ordered, anisotropic environment of the liquid crystal can then regulate the diffusion and release of the entrapped molecules.

Lyotropic liquid crystalline phases, which form in the presence of a solvent, are particularly studied for this purpose. nih.govnih.gov These systems can encapsulate both hydrophilic and hydrophobic compounds within their distinct domains. The release rate of the active ingredient can be tuned by altering the composition, temperature, or other properties of the liquid crystal phase, which in turn affects the viscosity and structure of the matrix. This technology holds promise for pharmaceutical and cosmetic applications where a sustained release of an active ingredient is desired. ontosight.ainih.govnih.gov

Solvents for Spectroscopic Studies and Chemical Reactions

The anisotropic nature of liquid crystal phases makes them unique solvents for spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. When solute molecules are dissolved in a nematic liquid crystal solvent like those formed by aniline (B41778) derivatives, they experience a partially ordering effect. This alignment with the liquid crystal director results in the observation of residual dipolar couplings, which are averaged to zero in isotropic solvents. The analysis of these dipolar couplings provides detailed information about the molecular geometry and conformation of the solute that is not accessible in conventional NMR experiments.

Furthermore, the ordered environment of a liquid crystal can influence the rates and stereochemical outcomes of chemical reactions. The alignment of reactant molecules within the liquid crystal matrix can facilitate specific reaction pathways, leading to enhanced selectivity. While the application of this compound specifically as a reaction medium is a niche area of research, the general principle of using liquid crystals as ordered solvents is a well-established technique in physical organic chemistry.

Q & A

Basic: What are the standard methodologies for synthesizing and purifying p-Nonyloxybenzylidene p-butylaniline?

Answer:

The synthesis typically involves a Schiff base condensation reaction between p-butylaniline and p-nonyloxybenzaldehyde under anhydrous conditions. Key steps include:

- Reagent preparation : Ensure high-purity p-butylaniline (e.g., >96% purity, as referenced in alkylated aniline derivatives ).

- Condensation : Use ethanol or methanol as a solvent with catalytic acetic acid, refluxing at 70–80°C for 6–12 hours. Monitor reaction completion via TLC or HPLC.

- Purification : Recrystallize the crude product using ethanol or acetonitrile. For deuterated analogs (e.g., isotopically labeled variants), column chromatography with silica gel is recommended .

- Characterization : Confirm structure via H/C NMR, FT-IR (noting the C=N stretch at ~1600–1650 cm), and mass spectrometry .

Basic: How do researchers characterize the phase transition behavior of this compound?

Answer:

Phase transitions (e.g., nematic-to-isotropic) are characterized using:

- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes () at transition points. For example, bulk MBBA (a structurally similar compound) exhibits a nematic range of 20–45°C with .

- Polarized Optical Microscopy (POM) : Observe texture changes (e.g., schlieren patterns in nematic phases).

- X-ray Diffraction (XRD) : Analyze molecular ordering; interlayer spacing in smectic phases can be correlated with alkyl chain length .

Advanced: How does confinement within mesoporous materials affect the phase transition thermodynamics of this compound?

Answer:

Confinement in porous silica (e.g., MCM-41, SBA-15) alters phase behavior due to surface interactions and restricted mobility:

- Reduced Transition Temperatures : For MBBA, confinement lowers the nematic-isotropic transition by 5–15°C, depending on pore diameter (2–10 nm) .

- Entropy Changes : Transition entropy () decreases due to suppressed molecular reorientation. For example, for MBBA in 4 nm pores drops by ~30% compared to bulk .

- Methodology : Use in situ XRD or dielectric spectroscopy to monitor dynamics. Compare results with bulk measurements to isolate confinement effects .

Advanced: What experimental strategies resolve contradictions in reported phase transition data for this compound derivatives?

Answer:

Discrepancies often arise from impurities, isotopic substitution, or measurement techniques:

- Purity Control : Use GC-MS to detect trace solvents or unreacted precursors. Even 1% impurity can shift transition temperatures by 2–5°C .

- Isotopic Effects : Deuterated alkyl chains (e.g., ) may increase transition temperatures by 3–7°C due to altered vibrational modes .

- Standardized Protocols : Adopt identical heating/cooling rates (e.g., 2°C/min for DSC) to minimize hysteresis. Cross-validate with POM and Raman spectroscopy .

Advanced: How can this compound be integrated into photoelectrochemical systems for energy applications?

Answer:

Its liquid crystalline properties enable use in photoactive electrodes:

- Electrode Fabrication : Incorporate into a thin film with chlorophyll analogs (e.g., MgChl) dissolved in MBBA. Spin-coat onto platinum substrates .

- Performance Metrics : Measure photovoltage generation under UV-vis light. For MBBA-based systems, photo-induced potential shifts of ±50–100 mV have been reported in acidic/alkaline media .

- Optimization : Vary alkyl chain length (e.g., nonyloxy vs. methoxy) to tune conductivity and alignment. Use impedance spectroscopy to assess charge transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.